Dichlorobis(tributylphosphine)nickel(II) Dichlorobis(tributylphosphine)nickel(II)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13769774
InChI: InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2
SMILES: CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl
Molecular Formula: C24H54Cl2NiP2
Molecular Weight: 534.2 g/mol

Dichlorobis(tributylphosphine)nickel(II)

CAS No.:

Cat. No.: VC13769774

Molecular Formula: C24H54Cl2NiP2

Molecular Weight: 534.2 g/mol

* For research use only. Not for human or veterinary use.

Dichlorobis(tributylphosphine)nickel(II) -

Specification

Molecular Formula C24H54Cl2NiP2
Molecular Weight 534.2 g/mol
IUPAC Name dichloronickel;tributylphosphane
Standard InChI InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2
Standard InChI Key KPFOFXWYYUNJOZ-UHFFFAOYSA-L
SMILES CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl
Canonical SMILES CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Dichlorobis(tributylphosphine)nickel(II) is systematically named according to IUPAC guidelines as dichloronickel; tributylphosphane . Its molecular formula, C24H54Cl2NiP2\text{C}_{24}\text{H}_{54}\text{Cl}_{2}\text{NiP}_{2}, reflects the coordination of two tributylphosphine ligands (P(C4H9)3\text{P}(\text{C}_4\text{H}_9)_3) and two chloride ions around a central nickel(II) cation. The compound’s CAS registry number, 15274-43-8, and EC number 624-942-2 are critical identifiers for regulatory and commercial purposes .

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
Molecular Weight534.23 g/mol
Melting Point43–45°C
Boiling Point244.8°C
AppearanceRed to purple powder or crystals
Solubility in WaterInsoluble
DensityNot reported

Coordination Geometry and Spectroscopic Features

The compound adopts a tetrahedral geometry in its paramagnetic state, as evidenced by magnetic susceptibility measurements and X-ray crystallography . The nickel center coordinates with two chloride ligands and two tributylphosphine groups, with Ni–P bond lengths averaging 2.32 Å and Ni–Cl distances of 2.21 Å . These structural parameters contrast with square-planar nickel-phosphine complexes, where stronger field ligands induce diamagnetic behavior .

Synthesis and Stability

Thermal and Chemical Stability

The compound exhibits moderate thermal stability, decomposing above 245°C . Storage under inert atmospheres at 2–8°C is recommended to prevent ligand oxidation or hydrolysis . Tributylphosphine’s strong σ-donor and weak π-acceptor characteristics stabilize the nickel center against disproportionation, even in polar aprotic solvents .

Catalytic Applications in Organic Synthesis

Cross-Coupling Reactions

Dichlorobis(tributylphosphine)nickel(II) serves as a precursor for Negishi, Kumada, and Suzuki-Miyaura couplings, albeit with lower activity compared to palladium analogs . Its efficacy stems from the labile chloride ligands, which facilitate oxidative addition of aryl halides. For example, in Kumada couplings, the complex activates Grignard reagents (RMgX\text{RMgX}) to form transient nickel-alkyl intermediates:

NiCl2[P(C4H9)3]2+2RMgXNiR2[P(C4H9)3]2+2MgXCl\text{NiCl}_2[\text{P}(\text{C}_4\text{H}_9)_3]_2 + 2\,\text{RMgX} \rightarrow \text{NiR}_2[\text{P}(\text{C}_4\text{H}_9)_3]_2 + 2\,\text{MgXCl}

Polymerization Catalysis

The compound’s ability to mediate alkyne cyclotrimerization and ethylene oligomerization has been exploited in polymer chemistry. Tributylphosphine’s bulky substituents hinder chain termination, favoring the formation of high-molecular-weight polyethylene .

Table 2: Industrial Applications and Performance Metrics

ApplicationSubstrateYield (%)Turnover Frequency (h⁻¹)
Ethylene OligomerizationEthylene851,200
Styrene PolymerizationStyrene92950
CarbonylationBenzyl Chloride78800

Future Directions and Research Opportunities

Recent studies propose functionalizing the tributylphosphine ligands with electron-withdrawing groups to enhance catalytic activity in C–H bond activation. Additionally, immobilizing the complex on mesoporous silica supports could improve recyclability in continuous-flow reactors.

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